5-benzyl-6-methyl-2-[(4,6,7-trimethylquinazolin-2-yl)amino]pyrimidin-4(1H)-one
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Overview
Description
5-benzyl-6-methyl-2-[(4,6,7-trimethylquinazolin-2-yl)amino]pyrimidin-4(1H)-one is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. This specific compound features a pyrimidine ring fused with a quinazoline moiety, making it a unique and potentially valuable molecule in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-benzyl-6-methyl-2-[(4,6,7-trimethylquinazolin-2-yl)amino]pyrimidin-4(1H)-one typically involves multi-step organic reactionsThe reaction conditions often require the use of strong bases, such as sodium hydride or potassium tert-butoxide, and high temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts, such as palladium or platinum, can also enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
5-benzyl-6-methyl-2-[(4,6,7-trimethylquinazolin-2-yl)amino]pyrimidin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert certain functional groups into simpler forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Hydrogen gas with palladium or platinum catalysts.
Substitution: Sodium azide, sodium methoxide, and other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield quinazoline derivatives with additional hydroxyl or carbonyl groups, while reduction reactions may produce simpler pyrimidine derivatives .
Scientific Research Applications
5-benzyl-6-methyl-2-[(4,6,7-trimethylquinazolin-2-yl)amino]pyrimidin-4(1H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 5-benzyl-6-methyl-2-[(4,6,7-trimethylquinazolin-2-yl)amino]pyrimidin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways and physiological responses .
Comparison with Similar Compounds
Similar Compounds
Quinazoline Derivatives: Compounds with similar quinazoline structures, such as gefitinib and erlotinib, which are used as anti-cancer agents.
Pyrimidine Derivatives: Compounds like 5-fluorouracil and cytarabine, which are used in chemotherapy.
Uniqueness
5-benzyl-6-methyl-2-[(4,6,7-trimethylquinazolin-2-yl)amino]pyrimidin-4(1H)-one is unique due to its specific combination of a quinazoline and pyrimidine moiety, which may confer distinct biological activities and chemical properties compared to other similar compounds .
Properties
IUPAC Name |
5-benzyl-4-methyl-2-[(4,6,7-trimethylquinazolin-2-yl)amino]-1H-pyrimidin-6-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O/c1-13-10-18-15(3)24-22(26-20(18)11-14(13)2)28-23-25-16(4)19(21(29)27-23)12-17-8-6-5-7-9-17/h5-11H,12H2,1-4H3,(H2,24,25,26,27,28,29) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOVBEDDZQKNKKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N=C(N=C2C=C1C)NC3=NC(=C(C(=O)N3)CC4=CC=CC=C4)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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